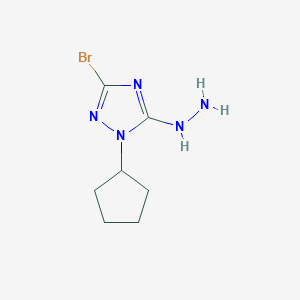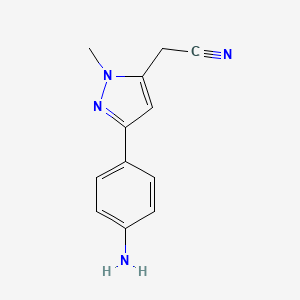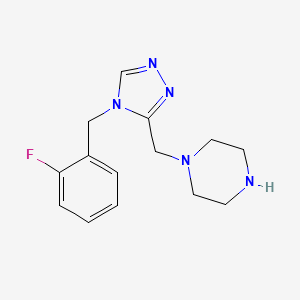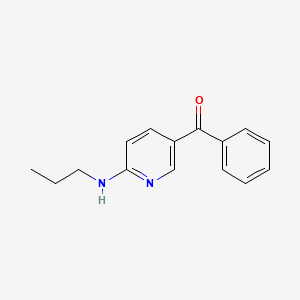
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and a 1-methylpiperidin-2-yl group at the fifth position of the pyridine ring. It is used primarily in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, which then undergoes nucleophilic substitution with 2-chloropyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst under high pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine
- 2-Chloro-4-methyl-5-(3-methylpiperidin-1-yl)pyridine
- 2-Chloro-4-methyl-5-(4-methylpiperidin-1-yl)pyridine
Uniqueness
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the 1-methylpiperidin-2-yl group at the fifth position provides steric and electronic effects that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H17ClN2 |
|---|---|
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9-7-12(13)14-8-10(9)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
PZVFSGITKCAUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCCN2C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


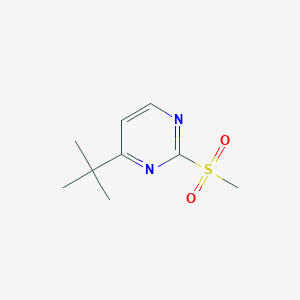
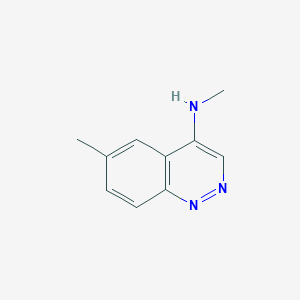
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)



